PEG12 Spacer Optimizes Hydrophilicity and Prevents Aggregation in High-DAR ADCs
In the construction of high drug-to-antibody ratio (DAR) ADCs, the PEG chain length is a critical determinant of conjugate hydrophilicity and stability. ADCs with a DAR of 8 prepared with a PEG12 linker (DAR8-ADC) show significantly reduced aggregation and improved stability compared to those made with shorter PEG linkers or no PEG linker [1]. Systematic evaluation has identified PEG12 as the optimal length for counterbalancing the hydrophobicity of cytotoxic payloads, enabling the generation of stable, high-payload ADCs [2].
| Evidence Dimension | ADC Stability and Aggregation |
|---|---|
| Target Compound Data | DAR8-ADC with PEG12 linker showed increased stability and no weight loss in a 4-week study [1]. |
| Comparator Or Baseline | DAR8-ADC with a PEG4 linker and DAR4-ADC without PEG. |
| Quantified Difference | Aggregate content decreases as PEG length increases. DAR8-ADC with PEG12 exhibited the lowest aggregate content and highest stability [1]. |
| Conditions | Native size-exclusion chromatography (SEC) stability study at 40°C in formulation buffer over 4 weeks. |
Why This Matters
Reduced aggregation is a critical quality attribute for ADCs, as aggregates can lead to increased immunogenicity, faster clearance, and reduced efficacy, making PEG12 a superior choice for high-DAR ADC development.
- [1] Nagahori, N., et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
- [2] García-Morales, C., et al. (2026). High-payload trastuzumab–drug conjugates achieved through hydrophilic Y-shaped pendant PEG linkers for a potent and selective antitumor response. International Journal of Biological Macromolecules, 266, 131261. View Source
